molecular formula C30H30O11 B1261594 Monodictyochromone A

Monodictyochromone A

Cat. No. B1261594
M. Wt: 566.6 g/mol
InChI Key: PWCVOPRZVQEZQR-QICUOKTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monodictyochromone A is a chromanone isolated from the marine derived fungus Monodictys putredinis and exhibits inhibitory activity against P450. It has a role as a metabolite, a P450 inhibitor and an antineoplastic agent. It is a gamma-lactone, a secondary alcohol and a chromanone.

Scientific Research Applications

Drug Discovery and Development

Monodictyochromone A plays a role in drug discovery and development, particularly in the context of molecular biology and genomics. Its significance lies in contributing to the development of recombinant proteins and monoclonal antibodies, enriching therapeutic options (Drews, 2000).

Monoamine Oxidase B Inhibition

Research on chromone derivatives, closely related to Monodictyochromone A, has shown that they are potent and reversible inhibitors of human Monoamine Oxidase B (MAO-B), a target for Parkinson's disease treatment. Crystallographic and biochemical analyses reveal their mechanism of action and their effectiveness in reducing cellular levels of reactive oxygen species (Reis et al., 2018).

Genomic and Cellular Studies

Monodictyochromone A's structural analogs are significant in genomic studies, such as exploring transcriptional effects mediated by the glucocorticoid receptor (GR) in mammals. These studies highlight the distinction between monomeric and homodimer bindings of GR, relevant for understanding tissue-specific gene activation and repression (Lim et al., 2015).

Cancer Research

Certain chromone derivatives have shown potential as cancer chemopreventive agents. This is evident in their ability to inhibit cytochrome P450 1A activity and act as inducers of NAD(P)H:quinone reductase in cultured cells, indicating a potential role in cancer prevention and treatment (Krick et al., 2007).

Biomedical Applications

Monodictyochromone A-related compounds are utilized in the development of monoclonal antibodies, revolutionizing research, diagnosis, and treatment in various medical fields, including rheumatoid arthritis and cancer (Alkan, 2004).

properties

Product Name

Monodictyochromone A

Molecular Formula

C30H30O11

Molecular Weight

566.6 g/mol

IUPAC Name

(2S)-5-hydroxy-8-[(2R)-5-hydroxy-2-methyl-2-[(2R,3S)-3-methyl-5-oxooxolan-2-yl]-4-oxo-3H-chromen-6-yl]-2-[(2R,3R)-3-hydroxy-5-oxooxolan-2-yl]-2,7-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C30H30O11/c1-12-7-15(31)23-17(33)10-30(4,28-16(32)9-21(36)39-28)41-26(23)22(12)14-5-6-19-24(25(14)37)18(34)11-29(3,40-19)27-13(2)8-20(35)38-27/h5-7,13,16,27-28,31-32,37H,8-11H2,1-4H3/t13-,16+,27+,28+,29+,30-/m0/s1

InChI Key

PWCVOPRZVQEZQR-QICUOKTJSA-N

Isomeric SMILES

C[C@H]1CC(=O)O[C@H]1[C@]2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=O)C[C@@](O5)(C)[C@H]6[C@@H](CC(=O)O6)O)C

Canonical SMILES

CC1CC(=O)OC1C2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=O)CC(O5)(C)C6C(CC(=O)O6)O)C

Origin of Product

United States

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